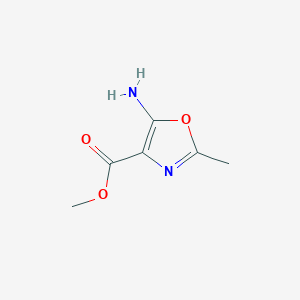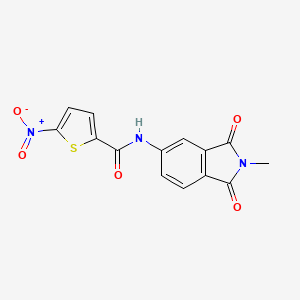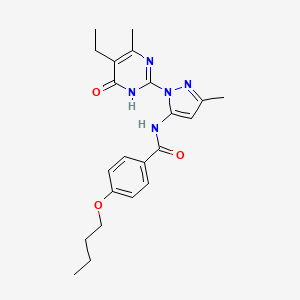![molecular formula C19H9Cl2F3N2S B2482520 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 338749-80-7](/img/structure/B2482520.png)
6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of chlorophenyl, sulfanyl, and trifluoromethyl groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Substituents: The chlorophenyl, sulfanyl, and trifluoromethyl groups are introduced through substitution reactions using appropriate reagents.
Final Functionalization: The nitrile group is added in the final step, often through a cyanation reaction.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to amines or other reduced forms.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Probes: Used in research to study biological pathways and molecular interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-methylpyridine-3-carbonitrile: Similar structure but lacks the trifluoromethyl group.
6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carboxamide: Similar structure but has a carboxamide group instead of a nitrile group.
Uniqueness
The presence of the trifluoromethyl group in 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N2S/c20-12-3-1-11(2-4-12)17-9-16(19(22,23)24)15(10-25)18(26-17)27-14-7-5-13(21)6-8-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBVDABYPYIOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate](/img/structure/B2482437.png)


![2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2482444.png)
![N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482445.png)

![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride](/img/structure/B2482447.png)
![1-(2-Chlorophenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea](/img/structure/B2482448.png)
![6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2482451.png)

![6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482454.png)
![8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2482455.png)

![2-(cyclopentyloxy)-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2482459.png)
